molecular formula C12H8ClN3S B6618206 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1515136-28-3

5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6618206
CAS RN: 1515136-28-3
M. Wt: 261.73 g/mol
InChI Key: UKPFKIXVDJWWSP-UHFFFAOYSA-N
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Description

5-(4-Chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (5-CN-T) is a newly synthesized organosulfur compound with potential applications in scientific research. It is a derivative of 4H-1,2,4-triazole-3-thiol and is synthesized by the reaction of 4-chloronaphthalen-1-yl bromide and thiourea in the presence of ammonium acetate. 5-CN-T is a colorless solid with a molecular weight of 259.64 g/mol and a melting point of 131-132 °C.

Mechanism of Action

The mechanism of action of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed that the compound binds to the active site of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. The binding of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol to these enzymes modulates their activity and therefore affects the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol have not yet been fully investigated. However, preliminary studies suggest that the compound may have antioxidant and anti-inflammatory effects. Additionally, 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of certain cancer cell lines in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol in laboratory experiments include its low cost, its easy synthesis, and its stability. Additionally, the compound is non-toxic and non-irritant, making it safe to use in a laboratory setting. However, the compound is not water-soluble, which can limit its use in certain experiments.

Future Directions

The potential applications of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol are numerous and there are many directions for future research. These include further studies on the biochemical and physiological effects of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol, as well as investigations into its potential as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of the compound and its potential applications in the synthesis of biologically active compounds. Finally, further studies are needed to explore the use of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol as a fluorescent probe for the detection of metal ions, and as a catalyst in organic synthesis.

Synthesis Methods

The synthesis of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-chloronaphthalen-1-yl bromide and thiourea in the presence of ammonium acetate. The reaction is carried out at a temperature of 80-90 °C for 2-3 hours. The reaction is monitored by thin layer chromatography (TLC) and the product is isolated by recrystallization from ethanol.

Scientific Research Applications

5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has several potential applications in scientific research. It can be used as a chemical probe for the study of the cytochrome P450 enzyme system and as a ligand for the binding of metals in bioinorganic chemistry. It can also be used to study the structure-activity relationships of organosulfur compounds. Furthermore, 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol can be used as a catalyst in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a reagent for the synthesis of biologically active compounds.

properties

IUPAC Name

5-(4-chloronaphthalen-1-yl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S/c13-10-6-5-9(11-14-12(17)16-15-11)7-3-1-2-4-8(7)10/h1-6H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPFKIXVDJWWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C3=NC(=S)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

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